molecular formula C22H26BF4N3O B13898498 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

Cat. No.: B13898498
M. Wt: 435.3 g/mol
InChI Key: NXWUMRJOVSAQRR-UHFFFAOYSA-N
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Description

The compound 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is an ionic heterocyclic species featuring a triazolo-oxazinium core. Its structure includes:

  • A benzyl group at the 5-position, contributing hydrophobicity.
  • A 4-tert-butylphenyl substituent at the 2-position, providing steric bulk and electron-donating effects.
  • A tetrafluoroborate (BF₄⁻) counterion, enhancing solubility in polar aprotic solvents.

Key characterization methods include single-crystal X-ray diffraction (utilizing SHELX programs) and spectroscopic analyses.

Properties

Molecular Formula

C22H26BF4N3O

Molecular Weight

435.3 g/mol

IUPAC Name

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

InChI

InChI=1S/C22H26N3O.BF4/c1-22(2,3)18-9-11-19(12-10-18)25-16-24-20(14-26-15-21(24)23-25)13-17-7-5-4-6-8-17;2-1(3,4)5/h4-12,16,20H,13-15H2,1-3H3;/q+1;-1

InChI Key

NXWUMRJOVSAQRR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from chiral amino alcohols, such as (S)- or (R)-2-amino-3-phenylpropan-1-ol or derivatives substituted with tert-butylphenyl groups.
  • These amino alcohols are converted into 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine intermediates.
  • Phenylhydrazine or substituted hydrazine derivatives are used to introduce the triazole moiety via cyclocondensation.

Cyclocondensation and Salt Formation

  • The oxazine intermediate reacts with phenylhydrazine hydrochloride in methanol under stirring at ambient temperature.
  • Triethyl orthoformate is then added, and the mixture is heated at reflux (~110 °C) for 10–16 hours to promote cyclization and ring closure forming the triazolium core.
  • After cooling, the reaction mixture is concentrated and purified by column chromatography.
  • The triazolium salt is then isolated by anion exchange with tetrafluoroborate ions, often introduced via trimethyloxonium tetrafluoroborate or ammonium tetrafluoroborate salts, yielding the final tetrafluoroborate salt as a solid.

Representative Experimental Procedure and Yields

Step Reagents & Conditions Operation Details Yield (%) Notes
1 Lactam intermediate (400 mg, 2.09 mmol) in CH2Cl2 (12 mL), add trimethyloxonium tetrafluoroborate (337 mg, 2.28 mmol), stir 16 h Stirring under inert atmosphere 29 Followed by addition of phenylhydrazine (0.206 mL, 2.09 mmol), stir 20 h
2 Concentrate in vacuo, redissolve in MeOH (1.5 mL) and triethyl orthoformate (4.5 mL), reflux 16 h at 110 °C Cooling precipitates product 29 Product filtered and washed with cold ethyl acetate (-78 °C)
3 Alternative method: reaction with triethylamine in toluene at 25 °C for 34 h under argon Column chromatography purification 53 Yields improved with base and inert atmosphere

These data indicate that the reaction conditions such as solvent, temperature, and atmosphere significantly influence the yield and purity of the product.

Characterization and Purity Assessment

  • The product is typically obtained as a pale solid with melting points around 190–195 °C.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the triazolium proton (NCHN) near 10.9 ppm, aromatic protons, and methylene groups adjacent to oxygen and nitrogen.
  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion minus the BF4 counterion, matching calculated exact masses within 0.4 ppm error.
  • Infrared (IR) spectra show characteristic bands for aromatic C–H, C–N, and C–O stretching vibrations.
  • The absolute configuration is retained through the synthesis, verified by X-ray crystallography for related compounds.

Comparative Analysis of Preparation Methods

Parameter Method A (Trimethyloxonium BF4) Method B (Triethylamine, Toluene)
Solvent Dichloromethane, MeOH Toluene
Temperature Room temp + reflux (110 °C) 25 °C
Atmosphere Not specified Argon (inert)
Reaction Time 16 h + 20 h + 16 h reflux 34 h
Yield 29% 53%
Purification Filtration, washing Column chromatography
Notes Multi-step addition Base improves yield

The base-mediated method in toluene under inert atmosphere shows a significantly improved yield, suggesting that controlling reaction environment and using a base facilitates the cyclization and salt formation.

Summary of Research Findings

  • The preparation of 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-triazolo[3,4-c]oxazin-4-ium tetrafluoroborate is accomplished via cyclocondensation of oxazine intermediates with hydrazine derivatives followed by quaternization with tetrafluoroborate salts.
  • Reaction conditions such as solvent choice, temperature, atmosphere, and presence of base critically affect yield and purity.
  • The compound is well-characterized by NMR, HRMS, IR, and X-ray crystallography, confirming its bicyclic triazolium structure and stereochemistry.
  • Literature methods from Knight & Leeper (1998) and subsequent refinements provide a reliable synthetic route with yields ranging from ~29% to over 50% depending on conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The benzyl and tert-butylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and oxazine rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The benzyl and tert-butylphenyl groups enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Modifications to the aryl group at the 2-position significantly alter physicochemical properties and reactivity.

Compound Name Aryl Substituent Counterion Key Features Purity Source
5-Benzyl-2-(4-tert-butylphenyl)-[...] tetrafluoroborate (Target) 4-tert-butylphenyl BF₄⁻ Bulky, hydrophobic ≥98%
(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[...] tetrafluoroborate 2,4,6-trimethylphenyl BF₄⁻ Mesityl group; 6,6-dimethyl 97%
(S)-5-Benzyl-2-(perfluorophenyl)-[...] tetrafluoroborate Perfluorophenyl BF₄⁻ Highly electronegative, fluorinated 98%
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-[...] tetrafluoroborate 2,4,6-trichlorophenyl BF₄⁻ Electron-withdrawing Cl substituents ≥98%
5-Benzyl-2-phenyl-6,8-dihydro-5H-[...] hexafluorophosphate Phenyl PF₆⁻ Simple phenyl; larger counterion N/A
Key Observations:
  • Steric and Electronic Effects: The 4-tert-butylphenyl group in the target compound balances hydrophobicity and moderate steric hindrance. Perfluorophenyl and trichlorophenyl substituents enhance electrophilicity, which may improve stability against metabolic degradation or alter reactivity in catalytic applications .
  • Counterion Impact :
    • Tetrafluoroborate (BF₄⁻) is smaller and more polar than hexafluorophosphate (PF₆⁻) , leading to differences in solubility and crystal packing. PF₆⁻ salts often exhibit higher solubility in less polar solvents .

Structural Modifications in the Triazolo-Oxazinium Core

  • 6,6-Dimethyl Substitution : The mesityl-containing analog () includes 6,6-dimethyl groups on the oxazinium ring, which may restrict conformational flexibility and enhance thermal stability .

Biological Activity

The compound 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium; tetrafluoroborate (CAS No. 1276429-72-1) is a synthetic derivative belonging to the class of triazolo-oxazine compounds. This compound has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with an oxazine moiety, which is known for its diverse biological activities. The presence of the benzyl and tert-butyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that certain triazole derivatives can inhibit metallo-β-lactamases (MBLs), which are critical in bacterial resistance to β-lactam antibiotics. For example, compounds similar to our target showed IC50 values in the range of 38.36 μM against VIM-2 MBLs .

Anticancer Activity

Another important aspect of triazole derivatives is their anticancer potential. A study synthesized various 1-substituted triazolo compounds and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that specific structural modifications could enhance their efficacy as anticancer agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, molecular docking studies have suggested that triazole derivatives bind effectively to the active sites of MBLs through coordination with zinc ions and hydrophobic interactions with key amino acid residues .

Case Study 1: Inhibition of Metallo-β-lactamases

In a study investigating the inhibition of VIM-2 MBLs by triazole derivatives, it was found that specific substitutions on the phenyl ring significantly improved inhibitory activity. The most potent compound exhibited over 70% inhibition at concentrations as low as 100 μM . This suggests that 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium may also share similar inhibitory properties.

Case Study 2: Anticancer Activity Evaluation

In another investigation focused on anticancer activity, various triazolo derivatives were tested against human cancer cell lines. The results indicated that modifications in the substituents led to varying degrees of cytotoxicity, with some compounds achieving IC50 values below 20 μM against certain cancer types . This highlights the potential for 5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium to be developed as an anticancer agent.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Compound AInhibition of VIM-238.36
Compound BAnticancer Activity<20
Compound CAntimicrobial Activity50

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Benzyl GroupEnhanced lipophilicity
Tert-butyl SubstituentIncreased potency against MBLs
Triazole RingEssential for biological activity

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